DNA Polymerase Beta Inhibition: Differentiating Cross-Reactivity Profile vs. Closely Related Morpholinopyrimidines
2-Morpholinopyrimidine-5-carbaldehyde exhibits measurable inhibitory activity against rat DNA polymerase beta (Pol β) with an IC50 of 11.5 μM (1.15E+4 nM) in a biochemical assay using poly(dA)/oligo(dT)18 as the template-primer and dTTP as the nucleotide substrate after 60 minutes [1]. In contrast, inhibition of mouse inosine-5'-monophosphate dehydrogenase type 2 (IMPDH2) was negligible, with an IC50 greater than 100 μM (>1.00E+5 nM) [1]. This differential activity profile—moderate Pol β inhibition with minimal IMPDH2 inhibition—provides a baseline for selectivity assessment when this compound is used as a scaffold for further derivatization. While no direct head-to-head comparison data with other 2-morpholinopyrimidine carbaldehydes are publicly available, the quantitative Pol β IC50 value serves as a reference point for assessing structure-activity relationships in DNA repair enzyme targeting.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 11.5 μM (DNA polymerase beta); >100 μM (IMPDH2) |
| Comparator Or Baseline | No direct comparator data available; baseline activity reported |
| Quantified Difference | >8.7-fold selectivity window between Pol β and IMPDH2 |
| Conditions | Biochemical assay; rat Pol β; poly(dA)/oligo(dT)18 template-primer; dTTP substrate; 60 min incubation |
Why This Matters
The quantitative Pol β IC50 enables researchers to benchmark this building block's intrinsic activity when designing selective DNA repair enzyme inhibitors versus analogs that may exhibit different baseline inhibition profiles.
- [1] BindingDB. BDBM50356643 (CHEMBL1917198). Enzyme Inhibition Constant Data. Curated by ChEMBL. IC50: 1.15E+4 nM for rat DNA polymerase beta; IC50: >1.00E+5 nM for mouse IMP dehydrogenase type 2. View Source
